Cas no 842-01-3 (7,8-Dihydroxy-4-phenylcoumarin)

7,8-Dihydroxy-4-phenylcoumarin Chemical and Physical Properties
Names and Identifiers
-
- 7,8-Dihydroxy-4-phenylcoumarin
- 2H-1-Benzopyran-2-one,7,8-dihydroxy-4-phenyl-
- 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
- 7,8-dihydroxy-4-phenylchromen-2-one
- 2zvj
- 4-phenyldaphnetin
- 7,8-dihydroxy-4-phenyl-chromen-2-one
- 7,8-dihydroxy-4-phenyl-coumarin
- 7,8-Dihydroxy-4-phenyl-cumarin
- Coumarin 8
- LDN 0063260
- 7,8-Dihydroxy-4-phenyl-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7,8-dihydroxy-4-phenyl- (6CI, 7CI, 8CI)
- 4-Phenyl-7,8-dihydroxycoumarin
- 78-DIHYDROXY-4-PHENYLCOUMARIN
- Oprea1_803491
- SR-01000442903-1
- FT-0699041
- JRVIIPJSVKTPBK-UHFFFAOYSA-N
- C16451
- 7,8-ihydroxy-4-henylcoumarin
- MFCD02058070
- SR-01000442903
- DB08049
- DNDI1417012
- PD005218
- NS00068293
- KOM
- AKOS005175244
- Z57108748
- 842-01-3
- CHEMBL1233867
- DTXSID10419942
- SCHEMBL1181304
- A864164
- IFLab1_001650
- s9356
- VS-09296
- AB00684262-01
- 4-phenyl-7,8-dihydroxycoumarine
- HY-128410
- Q27097282
- HMS1416K22
- EN300-303109
- CS-0099603
- ALBB-015578
- DB-350690
- 2H-1-Benzopyran-2-one, 7,8-dihydroxy-4-phenyl-
- DTXCID90370789
- BBL029555
- STL372126
-
- MDL: MFCD02058070
- Inchi: 1S/C15H10O4/c16-12-7-6-10-11(9-4-2-1-3-5-9)8-13(17)19-15(10)14(12)18/h1-8,16,18H
- InChI Key: JRVIIPJSVKTPBK-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CC=CC=2)C2C(=C(C(=CC=2)O)O)O1
Computed Properties
- Exact Mass: 254.05800
- Monoisotopic Mass: 254.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 66.8Ų
- Tautomer Count: 16
- XLogP3: 2.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.443±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 190-195 °C (lit.)
- Boiling Point: 495.1°C at 760 mmHg
- Flash Point: 193.8°C
- Refractive Index: 1.698
- Solubility: Very slightly soluble (0.71 g/l) (25 º C),
- PSA: 70.67000
- LogP: 2.87120
- Solubility: Not determined
7,8-Dihydroxy-4-phenylcoumarin Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
7,8-Dihydroxy-4-phenylcoumarin Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7,8-Dihydroxy-4-phenylcoumarin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-128410-5mg |
4-Phenyl-7,8-dihydroxycoumarin |
842-01-3 | 99.50% | 5mg |
¥500 | 2022-06-06 | |
TRC | D267810-25mg |
7,8-Dihydroxy-4-phenylcoumarin |
842-01-3 | 25mg |
$ 365.00 | 2022-06-05 | ||
abcr | AB409386-500 mg |
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one |
842-01-3 | 500MG |
€195.40 | 2023-02-20 | ||
OTAVAchemicals | 7210430353-500MG |
7,8-dihydroxy-4-phenyl-2H-chromen-2-one |
842-01-3 | 95% | 500MG |
$200 | 2023-06-25 | |
Enamine | EN300-303109-0.1g |
7,8-dihydroxy-4-phenyl-2H-chromen-2-one |
842-01-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-303109-2.5g |
7,8-dihydroxy-4-phenyl-2H-chromen-2-one |
842-01-3 | 95.0% | 2.5g |
$76.0 | 2025-03-21 | |
TRC | D267810-50mg |
7,8-Dihydroxy-4-phenylcoumarin |
842-01-3 | 50mg |
$ 580.00 | 2022-06-05 | ||
abcr | AB409386-5 g |
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one |
842-01-3 | 5 g |
€656.50 | 2023-07-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D873682-5mg |
7,8-Dihydroxy-4-phenylcoumarin |
842-01-3 | GR | 5mg |
¥369.00 | 2022-01-13 | |
Enamine | EN300-303109-10.0g |
7,8-dihydroxy-4-phenyl-2H-chromen-2-one |
842-01-3 | 95.0% | 10.0g |
$302.0 | 2025-03-21 |
7,8-Dihydroxy-4-phenylcoumarin Production Method
Synthetic Circuit 1
1.2 120 s
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
1.2 Solvents: Ethanol ; rt
1.3 Solvents: Water ; cooled; 10 min, cooled
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
7,8-Dihydroxy-4-phenylcoumarin Raw materials
- 4-phenyl-7,8-bis(phenylmethoxy)chromen-2-one
- 1,2,3-Triacetoxybenzene
- Pyrogallol
- Ethyl benzoylacetate
7,8-Dihydroxy-4-phenylcoumarin Preparation Products
7,8-Dihydroxy-4-phenylcoumarin Related Literature
-
1. 188. Constitution of dalbergin. Part IIV. K. Ahluwalia,T. R. Seshadri J. Chem. Soc. 1957 970
Additional information on 7,8-Dihydroxy-4-phenylcoumarin
Professional Introduction to 7,8-Dihydroxy-4-phenylcoumarin (CAS No. 842-01-3)
7,8-Dihydroxy-4-phenylcoumarin, identified by its Chemical Abstracts Service (CAS) number 842-01-3, is a heterocyclic organic compound belonging to the coumarin family. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. Coumarins, as a class of compounds, are known for their structural versatility and biological relevance, making them valuable scaffolds for drug discovery and development.
The molecular structure of 7,8-Dihydroxy-4-phenylcoumarin consists of a benzopyranone core, which is characterized by a phenolic group at the 7- and 8-positions and a phenyl ring at the 4-position. This specific arrangement contributes to its unique chemical properties and biological interactions. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in various biochemical assays and pharmaceutical formulations.
In recent years, 7,8-Dihydroxy-4-phenylcoumarin has been extensively studied for its potential pharmacological effects. Research has demonstrated that this compound exhibits notable antioxidant, anti-inflammatory, and antimicrobial properties. These activities are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways. The antioxidant properties, in particular, have made it a subject of interest in the development of treatments for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Moreover, studies have highlighted the anticancer potential of 7,8-Dihydroxy-4-phenylcoumarin. Preclinical investigations have shown that it can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, research indicates that this compound may interfere with the PI3K/Akt and MAPK signaling cascades, which are commonly dysregulated in tumors. These findings suggest that 7,8-Dihydroxy-4-phenylcoumarin could serve as a lead compound for the development of novel anticancer agents.
The antimicrobial activity of 7,8-Dihydroxy-4-phenylcoumarin has also been explored, with studies demonstrating its efficacy against a range of bacterial and fungal strains. This property is particularly relevant in the context of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed. The mechanism behind its antimicrobial effects likely involves disruption of microbial cell membranes or inhibition of essential metabolic processes.
Recent advancements in synthetic chemistry have enabled the development of more efficient methods for the preparation of 7,8-Dihydroxy-4-phenylcoumarin. These methods include catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, which improve yield and purity while minimizing environmental impact. Such innovations are crucial for scaling up production and facilitating further research into this compound's applications.
In addition to its pharmacological properties, 7,8-Dihydroxy-4-phenylcoumarin has been investigated for its potential use in photodynamic therapy (PDT). PDT involves the use of photosensitizers that generate reactive oxygen species upon exposure to light, leading to the destruction of target cells. The ability of 7,8-Dihydroxy-4-phenylcoumarin to act as a photosensitizer has been demonstrated in vitro, suggesting its utility in cancer treatment regimens that combine chemotherapy with light-based therapies.
The compound's interaction with biological targets has also been studied at a molecular level. X-ray crystallography and computational modeling have provided insights into how 7,8-Dihydroxy-4-phenylcoumarin binds to specific enzymes and receptors. These structural insights are valuable for designing derivatives with enhanced potency or selectivity. For example, modifications at the phenolic or phenyl rings could optimize binding affinity while minimizing off-target effects.
The safety profile of 7,8-Dihydroxy-4-phenylcoumarin is another critical aspect that has been addressed in recent studies. Toxicological assessments have revealed that moderate doses do not exhibit significant adverse effects in animal models. However, further research is needed to fully understand long-term exposure risks and potential side effects in humans. These studies are essential for advancing towards clinical trials and ensuring patient safety.
The role of 7,8-Dihydroxy-4-phenylcoumarin in drug development is further underscored by its compatibility with modern biotechnological approaches. For instance, it can be incorporated into nanoparticles or liposomes for targeted drug delivery systems. Such formulations enhance bioavailability and allow for precise localization of therapeutic agents within tissues or organs.
Future directions in research on 7,8-Dihydroxy-4-phenylcoumarin include exploring its role in neuroprotection and cognitive enhancement. Preliminary data suggest that it may protect against neurotoxicity induced by oxidative stress or inflammation—a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's disease. If these findings hold true upon further validation, this compound could become a promising candidate for therapeutic intervention.
In conclusion,7,8-Dihydroxy-4-phenylcoumarin (CAS No. 84201) represents a versatile molecule with significant potential across multiple therapeutic areas due to its multifaceted biological activities: antioxidant properties; anti-inflammatory effects; antimicrobial capabilities; anticancer potential; photodynamic therapy applications; molecular interactions; safety profile; compatibility with advanced drug delivery systems; neuroprotective properties; etc.. Ongoing research continues to uncover new facets of this remarkable coumarin derivative.
842-01-3 (7,8-Dihydroxy-4-phenylcoumarin) Related Products
- 607-71-6(4-Methylcoumarin)
- 2373-31-1(6-Hydroxy-4-methylcoumarin)
- 529-84-0(4-Methylesculetin)
- 2107-77-9(4-Methyldaphnetin)
- 2747-05-9(4-Methylumbelliferyl acetate)
- 87-05-8(7-Ethoxy-4-methylcoumarin)
- 2555-28-4(4-Methylherniarin)
- 2555-30-8(7-Hydroxy-4-phenyl-2H-chromen-2-one)
- 90-33-5(4-Methylumbelliferone)
- 2107-76-8(5,7-Dihydroxy-4-methylcoumarin)
